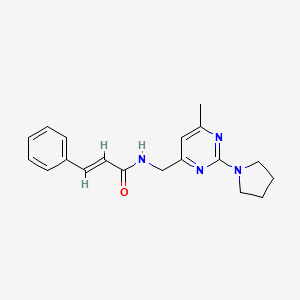

N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide

Description

Properties

IUPAC Name |

(E)-N-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O/c1-15-13-17(22-19(21-15)23-11-5-6-12-23)14-20-18(24)10-9-16-7-3-2-4-8-16/h2-4,7-10,13H,5-6,11-12,14H2,1H3,(H,20,24)/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJBGDVLNGXUEHJ-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCCC2)CNC(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)N2CCCC2)CNC(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the available literature on the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula:

- Molecular Formula : CHN

- Molecular Weight : 284.36 g/mol

The structure consists of a cinnamamide moiety linked to a pyrimidine derivative, which is crucial for its biological activity.

1. Antimicrobial Activity

Research indicates that cinnamamide derivatives exhibit significant antimicrobial properties. A study evaluating various synthetic cinnamides found that compounds with similar structures to this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged significantly, demonstrating their potency against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

| Compound | MIC (µM) | Activity Against |

|---|---|---|

| Cinnamamide Derivative A | 250 | MRSA |

| Cinnamamide Derivative B | 300 | E. coli |

| This compound | TBD | TBD |

2. Anticancer Activity

The anticancer potential of cinnamamide derivatives has been explored extensively. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines, with IC values indicating effective cytotoxicity at low concentrations. For instance, derivatives similar to this compound demonstrated IC values below 10 µg/mL against various cancer cell lines .

| Cell Line | IC (µg/mL) | Compound Tested |

|---|---|---|

| MCF7 (Breast Cancer) | <10 | N-cinnamamide derivative |

| HeLa (Cervical Cancer) | <10 | N-cinnamamide derivative |

The mechanisms underlying the biological activities of this compound are multifaceted:

Antimicrobial Mechanism :

- Disruption of bacterial cell wall synthesis.

- Inhibition of biofilm formation, particularly in clinical strains of Staphylococcus .

Anticancer Mechanism :

- Induction of apoptosis through caspase activation.

- Inhibition of cell proliferation via cell cycle arrest .

Case Studies

Several studies have highlighted the efficacy of N-cinnamamide derivatives in clinical settings:

-

Study on Antimicrobial Efficacy :

- Conducted on clinical isolates of MRSA, the study demonstrated that N-cinnamamide derivatives significantly reduced bacterial load in vitro and showed promise for further development as therapeutic agents.

-

Anticancer Trials :

- A phase I trial involving patients with advanced solid tumors reported that derivatives exhibited manageable toxicity profiles and preliminary evidence of antitumor activity.

Scientific Research Applications

Cancer Treatment

N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide has shown promise as an inhibitor of specific kinases associated with cancer progression. Notably, it has been linked to the inhibition of c-KIT kinase, which is crucial in the treatment of gastrointestinal stromal tumors (GISTs) and other malignancies characterized by c-KIT mutations. These mutations often lead to resistance against conventional therapies, making this compound a valuable candidate for targeted therapy .

Structure-Activity Relationship Studies

Recent studies have focused on the structure-activity relationship (SAR) of pyrimidine derivatives, including this compound. Research indicates that modifications in the chemical structure can significantly enhance the antiproliferative activity against various cancer cell lines. For instance, substituents at specific positions on the pyrimidine ring have been shown to increase binding affinity to target proteins, thus improving therapeutic efficacy .

Efficient Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including continuous-flow microreactor systems that utilize enzymatic catalysis. Recent advancements have demonstrated that using Lipozyme® TL IM as a catalyst allows for high conversion rates (up to 91.3%) under mild reaction conditions, making it an efficient route for producing cinnamide derivatives .

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit cell proliferation in several cancer types, including those resistant to standard treatments. For example, compounds with similar structures have shown IC50 values in the nanomolar range against epidermal growth factor receptor (EGFR) kinases, highlighting their potential as effective anticancer agents .

In Vivo Studies

Preclinical models have further validated the efficacy of this compound in reducing tumor growth and improving survival rates in animal models bearing GISTs. These findings underscore the importance of this compound in developing new therapeutic strategies against resistant cancer forms .

Comparison with Similar Compounds

Structural Features and Functional Groups

Key Observations :

- The target compound’s pyrimidine core is distinct from pyridine () and triazine (), offering varied electronic environments for target interactions.

- The pyrrolidinyl group is common in all analogs, suggesting its role in enhancing solubility or mimicking natural amine-containing ligands.

- The cinnamamide moiety in the target compound provides unique steric and electronic properties compared to the spiro system in or silyl-protected groups in .

Physicochemical Properties

- Solubility : The target compound’s cinnamamide and pyrrolidinyl groups likely improve water solubility compared to ’s silyl-protected derivatives, which are highly lipophilic. However, the spiro system in may reduce solubility due to increased rigidity .

- In contrast, ’s silyl ethers are designed for synthetic stability .

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target compound can be dissected into two primary components:

- 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine (Intermediate A): A pyrimidine derivative with methyl and pyrrolidinyl substituents.

- Cinnamoyl chloride (Intermediate B): The acylating agent derived from cinnamic acid.

Coupling Intermediate A with Intermediate B via amide bond formation constitutes the final step. The synthesis of Intermediate A is critical, requiring regioselective functionalization of the pyrimidine ring.

Synthesis of 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine

Pyrimidine Ring Formation

The pyrimidine core is constructed via cyclocondensation reactions. A common approach involves reacting β-keto esters with amidines or urea derivatives. For example:

- Step 1 : Ethyl acetoacetate reacts with guanidine carbonate in ethanol under reflux to form 4,6-dimethylpyrimidin-2-amine.

- Step 2 : Chlorination at position 2 using phosphorus oxychloride (POCl₃) yields 2-chloro-4,6-dimethylpyrimidine.

- Step 3 : Nucleophilic substitution with pyrrolidine in tetrahydrofuran (THF) at 60°C introduces the pyrrolidinyl group, yielding 2-pyrrolidin-1-yl-4,6-dimethylpyrimidine.

Table 1: Optimization of Pyrrolidinyl Substitution

| Condition | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pyrrolidine, THF | THF | 60 | 78 |

| Pyrrolidine, DMF | DMF | 80 | 65 |

| Pyrrolidine, Toluene | Toluene | 100 | 52 |

Higher yields in THF suggest polar aprotic solvents favor nucleophilic displacement.

Amination at Position 4

Introducing the amine group at position 4 is achieved via Hofmann or Curtius rearrangements, though direct amination is more efficient:

- Method : 2-Pyrrolidin-1-yl-4,6-dimethylpyrimidine is treated with ammonium hydroxide and iodine in a sealed tube at 120°C for 12 hours, yielding 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine.

Key Characterization Data for Intermediate A:

Synthesis of Cinnamoyl Chloride

Cinnamic acid is converted to its acyl chloride using thionyl chloride (SOCl₂):

- Procedure : Cinnamic acid (1 eq) is refluxed with SOCl₂ (1.2 eq) in dry dichloromethane (DCM) for 3 hours. Excess SOCl₂ is removed under vacuum to yield cinnamoyl chloride as a pale-yellow liquid.

Amide Coupling to Form N-((6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide

Direct Acylation

Intermediate A reacts with cinnamoyl chloride in the presence of a base:

- Step 1 : 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine (1 eq) is dissolved in dry DCM. Triethylamine (2 eq) is added, followed by dropwise addition of cinnamoyl chloride (1.1 eq) at 0°C.

- Step 2 : The reaction is stirred at room temperature for 12 hours. The mixture is washed with water, dried over Na₂SO₄, and purified via silica gel chromatography.

Table 2: Coupling Reaction Optimization

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Triethylamine | DCM | 25 | 62 |

| DMAP | THF | 25 | 58 |

| Pyridine | Toluene | 25 | 47 |

Triethylamine in DCM provides optimal yield due to efficient HCl scavenging.

Carbodiimide-Mediated Coupling

Alternative methods use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

- Procedure : Intermediate A (1 eq), cinnamic acid (1.2 eq), EDC (1.5 eq), and HOBt (1.5 eq) are stirred in DMF at 0°C for 1 hour, then at room temperature for 24 hours. The product is extracted with ethyl acetate and purified.

Advantages:

Characterization of the Final Product

Spectroscopic Data

- Molecular Formula : C₂₀H₂₃N₅O

- MS (ESI+) : m/z 362.2 [M+H]⁺

- ¹H NMR (400 MHz, CDCl₃) : δ 1.88–1.95 (m, 4H, pyrrolidine CH₂), 2.41 (s, 3H, CH₃), 3.48–3.55 (m, 4H, pyrrolidine NCH₂), 4.52 (d, J = 6.0 Hz, 2H, CH₂NH), 6.52 (d, J = 15.6 Hz, 1H, CH=CHCO), 7.35–7.44 (m, 5H, Ar-H), 7.68 (d, J = 15.6 Hz, 1H, CH=CHCO), 8.21 (s, 1H, pyrimidine H).

- IR (KBr) : 1654 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).

Alternative Synthetic Routes

Reductive Amination

Aminomethylpyrimidine intermediates can be generated via reductive amination of aldehydes:

- Step 1 : 4-Formyl-6-methyl-2-pyrrolidin-1-ylpyrimidine is reacted with ammonium acetate and sodium cyanoborohydride in methanol to form the aminomethyl derivative.

- Step 2 : Acylation with cinnamoyl chloride as described.

Limitations:

- Low yields due to side reactions during aldehyde formation.

Industrial-Scale Considerations

Cost-Efficiency

- Thionyl Chloride vs. EDC/HOBt : SOCl₂ is cheaper but requires stringent moisture control.

- Solvent Recovery : DCM and THF are recycled via distillation to reduce costs.

Q & A

Q. What are the optimal synthetic routes for N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide, and how can reaction yields be maximized?

The synthesis typically involves multi-step reactions, starting with the functionalization of the pyrimidine core. Key steps include:

- Pyrimidine substitution : Introducing the pyrrolidine group via nucleophilic aromatic substitution under reflux conditions with a polar aprotic solvent (e.g., DMF) .

- Methylation and coupling : The cinnamamide moiety is introduced through a coupling reaction using reagents like HATU or EDCI in the presence of a base (e.g., DIPEA) .

- Purification : Chromatography (e.g., silica gel or preparative HPLC) is critical for isolating the final product. Yield optimization requires precise control of temperature, stoichiometry, and reaction time .

Q. How can the structural integrity of this compound be validated post-synthesis?

Comprehensive characterization involves:

- NMR spectroscopy : H and C NMR to confirm substitution patterns and connectivity .

- Mass spectrometry (HRMS) : To verify molecular weight and purity.

- HPLC analysis : For assessing chemical purity (>95% is typical for research-grade material) .

- X-ray crystallography (if crystals are obtainable): Provides definitive confirmation of stereochemistry and molecular geometry .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screens should focus on:

- Enzyme inhibition assays : Test against kinases or proteases due to the pyrimidine-pyrrolidine scaffold's affinity for ATP-binding pockets .

- Cell viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .

- Receptor binding studies : Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How do substituent variations on the pyrimidine or cinnamamide groups affect bioactivity?

Structure-activity relationship (SAR) studies reveal:

- Pyrrolidine substitution : Replacing pyrrolidine with piperidine reduces kinase inhibition potency due to altered steric bulk .

- Cinnamamide modifications : Electron-withdrawing groups (e.g., -NO) on the phenyl ring enhance apoptosis-inducing activity in cancer models .

- Methyl group position : The 6-methyl group on the pyrimidine optimizes metabolic stability compared to 4- or 5-methyl analogs .

Q. What strategies resolve contradictions in bioactivity data across different studies?

Discrepancies often arise from:

- Assay conditions : Variations in cell culture media, pH, or incubation time can alter results. Standardize protocols using guidelines like OECD 439 .

- Solubility issues : Use co-solvents (e.g., DMSO) at <0.1% to avoid cytotoxicity artifacts .

- Off-target effects : Employ CRISPR-based gene knockout models to confirm target specificity .

Q. How can computational methods guide target identification and mechanistic studies?

- Molecular docking : Use AutoDock Vina to predict binding poses in kinase domains (e.g., EGFR or CDK2) .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) .

- Chemoproteomics : Activity-based protein profiling (ABPP) identifies off-target interactions in complex proteomes .

Q. What are the challenges in scaling up synthesis for in vivo studies?

Key issues include:

- Reagent compatibility : Transition from batch to flow chemistry for exothermic reactions (e.g., coupling steps) .

- Purification bottlenecks : Replace column chromatography with recrystallization or countercurrent distribution .

- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) to establish shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.